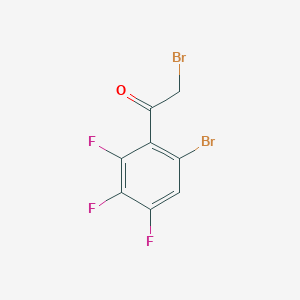

2-Bromo-1-(6-bromo-2,3,4-trifluorophenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-1-(6-bromo-2,3,4-trifluorophenyl)ethanone, otherwise known as 2-Bromo-1-(6-bromo-TFP)ethanone, is a synthetic compound that has been studied for its potential applications in various fields, such as organic synthesis, drug discovery, and materials science. It is a versatile building block for the synthesis of a variety of compounds, and has been used in the preparation of pharmaceuticals, dyes, and other materials.

Scientific Research Applications

Synthetic Building Block and Reagent

2-Bromo-1-(6-bromo-2,3,4-trifluorophenyl)ethanone serves as a versatile synthetic intermediate in organic chemistry, facilitating the construction of complex molecular architectures. Its utility is underscored in the synthesis of various heterocyclic compounds, such as thiazole derivatives, which demonstrate significant fungicidal activity. The compound's reactivity towards nucleophilic substitution and its role in facilitating the introduction of the bromo and trifluoromethyl groups into organic molecules underscore its importance in synthetic chemistry (Bashandy et al., 2008).

Facilitation of Esterification and Protective Group Chemistry

The compound has been explored for its efficacy in esterification reactions, demonstrating its utility as a chemical protective group. This application is particularly relevant in the synthesis of compounds where selective reactivity is crucial, providing a method for the temporary modification of functional groups to achieve desired synthetic outcomes (Li Hong-xia, 2007).

Computational Chemistry and Molecular Design

In computational studies, 2-Bromo-1-(6-bromo-2,3,4-trifluorophenyl)ethanone derivatives have been subjects of investigation, particularly in understanding nucleophilic substitution reactions. Such studies provide insights into the electronic properties and reactivity of these compounds, aiding in the design of new molecules with tailored properties for various applications, including materials science and pharmaceuticals (Erdogan & Erdoğan, 2019).

Mechanism of Action

Target of Action

The compound “2-Bromo-1-(6-bromo-2,3,4-trifluorophenyl)ethanone” is likely to interact with proteins or enzymes in the body due to the presence of the reactive bromine atoms and the polar carbonyl group. These groups could potentially form covalent bonds with amino acid residues in proteins, altering their function .

Mode of Action

The exact mode of action would depend on the specific target protein or enzyme. The bromine atoms could potentially undergo nucleophilic substitution reactions, while the carbonyl group could be involved in various reactions such as nucleophilic addition or condensation .

Biochemical Pathways

Without specific information, it’s difficult to predict the exact biochemical pathways that “2-Bromo-1-(6-bromo-2,3,4-trifluorophenyl)ethanone” might affect. Compounds with similar structures are often involved in pathways related to cell signaling, metabolism, or protein synthesis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-Bromo-1-(6-bromo-2,3,4-trifluorophenyl)ethanone” would depend on various factors such as its solubility, stability, and reactivity. The presence of the bromine atoms and the carbonyl group could potentially affect its absorption and distribution in the body .

Result of Action

The molecular and cellular effects of “2-Bromo-1-(6-bromo-2,3,4-trifluorophenyl)ethanone” would depend on its specific targets and mode of action. Potential effects could include changes in cell signaling, enzyme activity, or protein function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “2-Bromo-1-(6-bromo-2,3,4-trifluorophenyl)ethanone”. For example, the reactivity of the bromine atoms could be affected by the pH of the environment .

properties

IUPAC Name |

2-bromo-1-(6-bromo-2,3,4-trifluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2F3O/c9-2-5(14)6-3(10)1-4(11)7(12)8(6)13/h1H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKSKCKVXDYQTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)C(=O)CBr)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(9-Bromo-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2614525.png)

![N-(4-acetylphenyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2614529.png)

![3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide](/img/structure/B2614530.png)

![2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2614532.png)

![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-3-yl)methanone](/img/structure/B2614536.png)

![Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B2614538.png)